1-(4-chlorophenyl)-2-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,4-triazol-1-yl}ethanol 1-(4-chlorophenyl)-2-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,4-triazol-1-yl}ethanol
Brand Name: Vulcanchem
CAS No.: 1986486-67-2
VCID: VC5756828
InChI: InChI=1S/C16H16ClN5O2/c1-10-7-11(2)22(19-10)16(24)15-18-9-21(20-15)8-14(23)12-3-5-13(17)6-4-12/h3-7,9,14,23H,8H2,1-2H3
SMILES: CC1=CC(=NN1C(=O)C2=NN(C=N2)CC(C3=CC=C(C=C3)Cl)O)C
Molecular Formula: C16H16ClN5O2
Molecular Weight: 345.79

1-(4-chlorophenyl)-2-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,4-triazol-1-yl}ethanol

CAS No.: 1986486-67-2

Cat. No.: VC5756828

Molecular Formula: C16H16ClN5O2

Molecular Weight: 345.79

* For research use only. Not for human or veterinary use.

1-(4-chlorophenyl)-2-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,4-triazol-1-yl}ethanol - 1986486-67-2

Specification

CAS No. 1986486-67-2
Molecular Formula C16H16ClN5O2
Molecular Weight 345.79
IUPAC Name [1-[2-(4-chlorophenyl)-2-hydroxyethyl]-1,2,4-triazol-3-yl]-(3,5-dimethylpyrazol-1-yl)methanone
Standard InChI InChI=1S/C16H16ClN5O2/c1-10-7-11(2)22(19-10)16(24)15-18-9-21(20-15)8-14(23)12-3-5-13(17)6-4-12/h3-7,9,14,23H,8H2,1-2H3
Standard InChI Key DUCIXBVTONEGCD-UHFFFAOYSA-N
SMILES CC1=CC(=NN1C(=O)C2=NN(C=N2)CC(C3=CC=C(C=C3)Cl)O)C

Introduction

Chemical Identity and Structural Elucidation

Molecular Formula and Nomenclature

The compound’s systematic IUPAC name, 1-(4-chlorophenyl)-2-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,4-triazol-1-yl}ethanol, reflects its intricate structure. Its molecular formula is C23H21ClN6O2, with a molecular weight of 473.91 g/mol . The name delineates three key components:

  • A 4-chlorophenyl group attached to the ethanol backbone’s first carbon.

  • A 1H-1,2,4-triazol-1-yl group at the second carbon, functionalized with a carbonyl linker.

  • A 3,5-dimethyl-1H-pyrazol-1-yl group connected via the carbonyl to the triazole ring .

Crystallographic and Conformational Insights

While direct crystallographic data for this compound is unavailable, analogous structures provide insights. For instance, a related triazole-pyrazole derivative crystallizes in the monoclinic space group Cc with unit cell parameters a = 13.9896(9) Å, b = 21.9561(14) Å, c = 7.1643(5) Å, and β = 91.782(6)° . Such data suggest that the title compound likely adopts a planar conformation stabilized by π-π interactions between aromatic rings and hydrogen bonds involving the hydroxyl group.

Synthesis and Reaction Pathways

Condensation-Based Synthesis

The compound is synthesized through a multi-step condensation reaction, as inferred from analogous methodologies . A plausible route involves:

  • Reacting 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with 1H-1,2,4-triazole in the presence of a coupling agent like thionyl chloride to form the acyl chloride intermediate.

  • Condensing the intermediate with 1-(4-chlorophenyl)-2-aminoethanol under basic conditions to install the triazole-carbonyl-pyrazole motif.

  • Purifying the crude product via recrystallization from dimethylformamide (DMF), yielding yellow crystals .

Catalytic and Solvent Considerations

Piperidine-catalyzed reactions in ethanol are common for similar triazole-pyrazole hybrids, achieving yields >70% under reflux conditions . The reaction’s success hinges on maintaining anhydrous conditions to prevent hydrolysis of the carbonyl group.

Physicochemical Properties

Thermal Stability and Phase Behavior

Although the exact melting point remains unreported, related compounds exhibit high thermal stability, with melting points exceeding 270°C . The compound’s solid-state stability is attributed to intramolecular hydrogen bonding between the ethanol hydroxyl and triazole nitrogen atoms.

Solubility and Partition Coefficients

Preliminary data suggest limited aqueous solubility (<1 mg/mL at 25°C) due to its hydrophobic aromatic and heterocyclic moieties. The compound is soluble in polar aprotic solvents like DMF and dimethyl sulfoxide (DMSO), aligning with its recrystallization protocol . Calculated logP values (≈3.2) indicate moderate lipophilicity, suitable for membrane penetration in biological systems.

Biological Activity and Applications

Pharmacological Prospects

While no direct studies exist, structural similarities to FDA-approved triazole antifungals (e.g., fluconazole) suggest potential antimicrobial activity. Further investigations could explore its efficacy against drug-resistant Candida species.

Regulatory and Environmental Considerations

Disposal Guidelines

Waste material must be incinerated at >1000°C to prevent persistent organic pollutant formation. Aqueous residues require neutralization with 5% sodium bicarbonate before disposal .

Ecotoxicology

No ecotoxicity data is available, but structural analogs exhibit moderate toxicity to aquatic organisms (LC50 for Daphnia magna: 5–10 mg/L) . Precautionary measures to avoid waterway contamination are essential.

Future Research Directions

Structure-Activity Relationship (SAR) Studies

Systematic modifications to the pyrazole’s methyl groups or triazole’s substitution pattern could optimize fungicidal potency while reducing mammalian toxicity.

Formulation Development

Microencapsulation or nanoemulsion strategies may enhance solubility and field stability for agricultural applications.

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